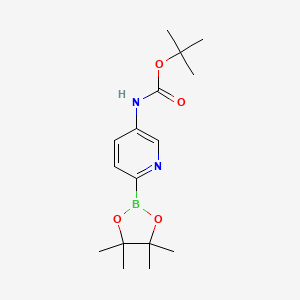

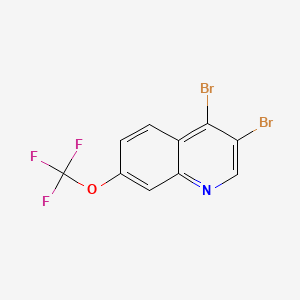

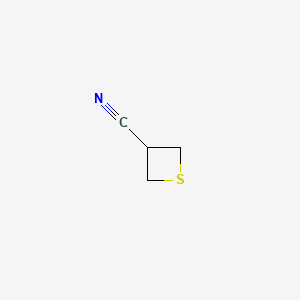

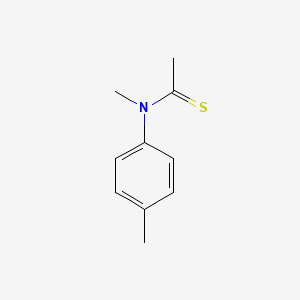

![molecular formula C23H23F6N3S B578894 N-[3,5-Bis(trifluorometil)fenil]-N'-[(1R,2R)-2-(1,3-dihidro-2H-isoindol-2-il)ciclohexil]tiourea CAS No. 620960-27-2](/img/structure/B578894.png)

N-[3,5-Bis(trifluorometil)fenil]-N'-[(1R,2R)-2-(1,3-dihidro-2H-isoindol-2-il)ciclohexil]tiourea

Descripción general

Descripción

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea, often abbreviated as Schreiner’s thiourea , is a privileged motif in the field of catalyst development. It belongs to the class of (thio)urea derivatives that exhibit remarkable organocatalytic properties in organic chemistry. The compound’s structure combines a 3,5-bis(trifluoromethyl)phenyl moiety with a cyclohexyl-substituted isoindoline unit, resulting in a unique and potent catalyst .

Synthesis Analysis

The synthesis of Schreiner’s thiourea involves the condensation of 3,5-bis(trifluoromethyl)aniline with a cyclohexyl-substituted isocyanate . The reaction proceeds through nucleophilic addition of the isocyanate to the aniline, followed by cyclization to form the isoindoline ring. Subsequent treatment with thiourea completes the formation of the target compound .

Molecular Structure Analysis

Schreiner’s thiourea adopts a chiral configuration due to the presence of the (1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl group. The 3,5-bis(trifluoromethyl)phenyl substituents enhance its solubility and reactivity. The central thiourea unit facilitates hydrogen bonding interactions, which play a crucial role in its catalytic activity .

Chemical Reactions Analysis

Schreiner’s thiourea serves as a powerful H-bond organocatalyst . It activates substrates by forming explicit double hydrogen bonds with them. Notably, it stabilizes partially developing negative charges (such as oxyanions) in transition states during various organic transformations. Its applications span diverse reactions, including asymmetric Michael additions , aldol reactions , and acylation reactions .

Aplicaciones Científicas De Investigación

Organocatálisis

Este compuesto es un actor significativo en el campo de la organocatálisis. Funciona activando sustratos y estabilizando las cargas negativas que se desarrollan, como los oxianiones, durante los estados de transición a través de enlaces de hidrógeno dobles explícitos . Esta activación es crucial para promover una variedad de transformaciones orgánicas.

Catalizador Donante de Enlace de Hidrógeno

Como catalizador donante de enlace de hidrógeno, es parte de un motivo privilegiado para el desarrollo de catalizadores. Los grupos 3,5-bis(trifluorometil)fenil mejoran su eficacia en la catálisis, lo que lo convierte en un elemento básico en el conjunto de herramientas para los químicos orgánicos sintéticos .

Mecanismo De Acción

Target of Action

The primary target of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea is the activation of substrates in organic transformations . This compound, developed by Schreiner’s group and often referred to as Schreiner’s thiourea, has played a significant role in the development of H-bond organocatalysts .

Mode of Action

Schreiner’s thiourea operates by activating substrates and subsequently stabilizing partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This unique mode of action allows it to promote a variety of organic transformations .

Biochemical Pathways

It is known that the compound is used extensively in promoting organic transformations , suggesting that it may influence a variety of biochemical pathways.

Result of Action

The primary result of the action of Schreiner’s thiourea is the promotion of organic transformations . By activating substrates and stabilizing developing charges, it facilitates a variety of reactions .

Análisis Bioquímico

Biochemical Properties

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea plays a crucial role in biochemical reactions, particularly as an organocatalyst. It interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding. This compound is known to activate substrates and stabilize partially developing negative charges, such as oxyanions, in transition states . The interactions primarily involve double hydrogen bonding, which is essential for its catalytic activity.

Cellular Effects

The effects of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect various cell types, leading to changes in cellular activities and functions .

Molecular Mechanism

At the molecular level, N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form hydrogen bonds with substrates and stabilize transition states is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage optimization in experimental settings .

Metabolic Pathways

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical impact .

Transport and Distribution

Within cells and tissues, N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are essential for its biological activity .

Subcellular Localization

The subcellular localization of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell .

Propiedades

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)cyclohexyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F6N3S/c24-22(25,26)16-9-17(23(27,28)29)11-18(10-16)30-21(33)31-19-7-3-4-8-20(19)32-12-14-5-1-2-6-15(14)13-32/h1-2,5-6,9-11,19-20H,3-4,7-8,12-13H2,(H2,30,31,33)/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDBBKIWFZMJNT-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F6N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201115008 | |

| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

620960-27-2 | |

| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620960-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.